molecular formula C19H14N4O4S2 B3934816 N-[4-({[(3-nitrobenzoyl)amino]carbonothioyl}amino)phenyl]-2-thiophenecarboxamide

N-[4-({[(3-nitrobenzoyl)amino]carbonothioyl}amino)phenyl]-2-thiophenecarboxamide

Cat. No. B3934816
M. Wt: 426.5 g/mol
InChI Key: MBUXWMJYTZBKIT-UHFFFAOYSA-N
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Description

N-[4-({[(3-nitrobenzoyl)amino]carbonothioyl}amino)phenyl]-2-thiophenecarboxamide, also known as NBPT, is a chemical compound that has gained attention in the scientific community due to its potential as a nitrification inhibitor in agriculture.

Mechanism of Action

N-[4-({[(3-nitrobenzoyl)amino]carbonothioyl}amino)phenyl]-2-thiophenecarboxamide works by inhibiting the activity of the enzyme urease, which is responsible for the hydrolysis of urea to ammonium. This results in the accumulation of urea in the soil, which can then be converted to ammonium by soil microorganisms. Ammonium is then available for plant uptake, reducing the need for synthetic nitrogen fertilizers.
Biochemical and Physiological Effects:
N-[4-({[(3-nitrobenzoyl)amino]carbonothioyl}amino)phenyl]-2-thiophenecarboxamide has been shown to have minimal toxicity to humans and animals. However, it can have negative effects on soil microorganisms, particularly those that are involved in the nitrification process. This can lead to a decrease in soil fertility over time if N-[4-({[(3-nitrobenzoyl)amino]carbonothioyl}amino)phenyl]-2-thiophenecarboxamide is overused.

Advantages and Limitations for Lab Experiments

One advantage of using N-[4-({[(3-nitrobenzoyl)amino]carbonothioyl}amino)phenyl]-2-thiophenecarboxamide in lab experiments is that it can reduce the variability in nitrogen availability between treatments, allowing for more accurate comparisons. However, N-[4-({[(3-nitrobenzoyl)amino]carbonothioyl}amino)phenyl]-2-thiophenecarboxamide can also have unintended effects on soil microorganisms and may not accurately reflect the conditions of field experiments.

Future Directions

There are several future directions for research on N-[4-({[(3-nitrobenzoyl)amino]carbonothioyl}amino)phenyl]-2-thiophenecarboxamide. One area of interest is the development of more efficient synthesis methods that reduce the environmental impact of the production process. Additionally, further research is needed to understand the long-term effects of N-[4-({[(3-nitrobenzoyl)amino]carbonothioyl}amino)phenyl]-2-thiophenecarboxamide on soil fertility and microbial communities. Finally, there is potential for the use of N-[4-({[(3-nitrobenzoyl)amino]carbonothioyl}amino)phenyl]-2-thiophenecarboxamide in combination with other agricultural practices, such as cover cropping and reduced tillage, to further enhance nitrogen use efficiency and reduce environmental impacts.

Scientific Research Applications

N-[4-({[(3-nitrobenzoyl)amino]carbonothioyl}amino)phenyl]-2-thiophenecarboxamide has been extensively researched for its potential as a nitrification inhibitor in agriculture. Nitrification inhibitors are compounds that slow down the conversion of ammonium to nitrate in soil, which can reduce the loss of nitrogen through leaching and denitrification. N-[4-({[(3-nitrobenzoyl)amino]carbonothioyl}amino)phenyl]-2-thiophenecarboxamide has been shown to be effective in reducing nitrate leaching and increasing nitrogen use efficiency in crops such as maize, wheat, and rice.

properties

IUPAC Name

N-[4-[(3-nitrobenzoyl)carbamothioylamino]phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O4S2/c24-17(12-3-1-4-15(11-12)23(26)27)22-19(28)21-14-8-6-13(7-9-14)20-18(25)16-5-2-10-29-16/h1-11H,(H,20,25)(H2,21,22,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBUXWMJYTZBKIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC(=S)NC2=CC=C(C=C2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-({[(3-nitrophenyl)carbonyl]carbamothioyl}amino)phenyl]thiophene-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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